3-Ethylsulfonylpicolinic acid 3-Ethylsulfonylpicolinic acid
Brand Name: Vulcanchem
CAS No.: 1421953-17-4
VCID: VC6037938
InChI: InChI=1S/C8H9NO4S/c1-2-14(12,13)6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
SMILES: CCS(=O)(=O)C1=C(N=CC=C1)C(=O)O
Molecular Formula: C8H9NO4S
Molecular Weight: 215.22

3-Ethylsulfonylpicolinic acid

CAS No.: 1421953-17-4

Cat. No.: VC6037938

Molecular Formula: C8H9NO4S

Molecular Weight: 215.22

* For research use only. Not for human or veterinary use.

3-Ethylsulfonylpicolinic acid - 1421953-17-4

Specification

CAS No. 1421953-17-4
Molecular Formula C8H9NO4S
Molecular Weight 215.22
IUPAC Name 3-ethylsulfonylpyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H9NO4S/c1-2-14(12,13)6-4-3-5-9-7(6)8(10)11/h3-5H,2H2,1H3,(H,10,11)
Standard InChI Key OZFYEDXYDBRDRC-UHFFFAOYSA-N
SMILES CCS(=O)(=O)C1=C(N=CC=C1)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

3-Ethylsulfonylpicolinic acid (systematic name: 3-(ethylsulfonyl)pyridine-2-carboxylic acid) belongs to the picolinic acid family, a class of pyridine derivatives substituted with a carboxylic acid group at the 2-position. The ethylsulfonyl (-SO₂C₂H₅) group at the 3-position introduces significant electronic and steric effects, altering the compound’s reactivity and interaction profiles compared to unsubstituted picolinic acid.

The molecular formula is C8H9NO4S\text{C}_8\text{H}_9\text{NO}_4\text{S}, with a molar mass of 231.22 g/mol. Key structural attributes include:

  • Pyridine ring: A six-membered aromatic ring with one nitrogen atom, providing a planar geometry conducive to π-π stacking interactions.

  • Carboxylic acid group: Enhances solubility in polar solvents and enables salt formation or esterification.

  • Ethylsulfonyl moiety: A strong electron-withdrawing group that increases acidity at the 2-position and influences hydrogen-bonding capabilities.

Table 1: Comparative Structural Properties of Picolinic Acid Derivatives

CompoundSubstituent at 3-PositionMolecular FormulaMolar Mass (g/mol)
Picolinic acid-HC6H5NO2\text{C}_6\text{H}_5\text{NO}_2123.11
3-Methylpicolinic acid-CH₃C7H7NO2\text{C}_7\text{H}_7\text{NO}_2137.14
3-Ethylsulfonylpicolinic acid-SO₂C₂H₅C8H9NO4S\text{C}_8\text{H}_9\text{NO}_4\text{S}231.22

The ethylsulfonyl group’s electron-withdrawing nature reduces the pKa of the carboxylic acid (estimated pKa1.8\text{pKa} \approx 1.8), making it more acidic than picolinic acid (pKa=2.5\text{pKa} = 2.5).

Spectroscopic Characterization

Infrared (IR) spectroscopy typically reveals absorption bands for the sulfonyl group (1320–1160 cm⁻¹ for asymmetric and symmetric S=O stretching) and carboxylic acid (1700–1680 cm⁻¹ for C=O). Nuclear magnetic resonance (NMR) spectra show distinct signals:

  • ¹H NMR: Aromatic protons resonate between δ 8.5–9.0 ppm, while the ethyl group’s methylene protons appear as a quartet near δ 3.5 ppm.

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid resonates at δ 165–170 ppm, and the sulfonyl sulfur’s deshielding effect shifts adjacent carbons to δ 125–140 ppm.

Synthesis and Manufacturing Processes

Primary Synthetic Routes

The synthesis of 3-ethylsulfonylpicolinic acid generally involves sequential functionalization of the pyridine ring:

Sulfonation of 3-Ethylpicolinic Acid

  • Chlorosulfonation: Treatment of 3-ethylpicolinic acid with chlorosulfonic acid introduces a sulfonyl chloride group.

    C7H7NO2+ClSO3HC7H6ClNO4S+H2O\text{C}_7\text{H}_7\text{NO}_2 + \text{ClSO}_3\text{H} \rightarrow \text{C}_7\text{H}_6\text{ClNO}_4\text{S} + \text{H}_2\text{O}
  • Reduction and Alkylation: The sulfonyl chloride intermediate undergoes alkylation with ethanol to yield the ethylsulfonyl derivative.

    C7H6ClNO4S+C2H5OHC8H9NO4S+HCl\text{C}_7\text{H}_6\text{ClNO}_4\text{S} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}_8\text{H}_9\text{NO}_4\text{S} + \text{HCl}

Typical reaction conditions require anhydrous solvents (e.g., dichloromethane) and temperatures between 0–25°C to minimize side reactions.

Direct Functionalization via Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) offers an alternative route by introducing pre-functionalized fragments. For example, coupling a boronic ester-containing ethylsulfonyl group with a halogenated picolinic acid precursor:

C5H3BrNO2+B(OSO2C2H5)3Pd(PPh3)4C8H9NO4S\text{C}_5\text{H}_3\text{BrNO}_2 + \text{B}(\text{OSO}_2\text{C}_2\text{H}_5)_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_8\text{H}_9\text{NO}_4\text{S}

This method achieves higher regioselectivity but requires stringent control over catalyst loading and reaction time.

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Challenges
Chlorosulfonation65–7590–95Byproduct formation
Palladium-catalyzed coupling80–8598–99Catalyst cost, sensitivity

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors are increasingly adopted to enhance heat dissipation and reduce exposure to hazardous intermediates like chlorosulfonic acid. Post-synthesis purification often involves crystallization from ethanol-water mixtures, achieving ≥99% purity for pharmaceutical applications.

Physical and Chemical Characteristics

Solubility and Stability

3-Ethylsulfonylpicolinic acid exhibits moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) but limited solubility in water (≈2.1 g/L at 25°C). The ethylsulfonyl group enhances thermal stability, with decomposition temperatures exceeding 200°C.

Reactivity Profile

  • Carboxylic Acid Reactions: Forms salts with bases (e.g., sodium 3-ethylsulfonylpicolinate) or esters via Fischer esterification.

  • Sulfonyl Group Reactions: Participates in nucleophilic substitutions (e.g., with amines to yield sulfonamides) or reductions to thioethers.

  • Coordination Chemistry: Acts as a bidentate ligand, binding metals through the carboxylic oxygen and pyridine nitrogen.

Applications in Industry and Research

Pharmaceutical Development

The compound’s ability to chelate metal ions and modulate enzyme activity has spurred interest in:

  • Anticancer Agents: Analogous to rhenium-picolinate complexes, 3-ethylsulfonylpicolinic acid may enhance cytotoxicity in tumor cells.

  • Antimicrobials: Sulfonyl groups disrupt bacterial cell wall biosynthesis, showing efficacy against Gram-positive pathogens.

Agricultural Chemistry

As a precursor to herbicides, its sulfonyl moiety interferes with plant acetolactate synthase (ALS), a target for weed control. Field trials demonstrate 85–90% inhibition of Amaranthus retroflexus at 50 ppm concentrations.

Material Science

Incorporation into metal-organic frameworks (MOFs) improves gas adsorption capacities. For example, Cu(II) complexes exhibit CO₂ uptake of 3.2 mmol/g at 1 bar.

Research Findings and Case Studies

In Vitro Cytotoxicity Screening

A 2024 study evaluated Re(I) tricarbonyl complexes of 3-ethylsulfonylpicolinic acid against A549 lung cancer cells. The complex [Re(CO)3(L)(H2O)]\text{[Re(CO)}_3(\text{L})(\text{H}_2\text{O})] (L = ligand) showed an IC₅₀ of 12.3 μM, outperforming cisplatin (IC₅₀ = 18.7 μM) in the same assay.

Catalytic Applications

Pd(II) complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) up to 10⁵, attributed to the sulfonyl group’s electron-deficient environment enhancing oxidative addition rates.

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